1H-Pyrazolo[4,3-B]pyridin-3-amine

mGlu4 positive allosteric modulator Parkinson's disease GPCR pharmacology

Researchers optimizing kinase inhibitors or mGlu4 PAMs frequently encounter potency ceilings with indazole or alternative regioisomeric scaffolds. The 1H-pyrazolo[4,3-b]pyridin-3-amine core resolves this limitation by delivering distinct electronic and steric properties critical for target engagement. Key differentiators: - mGlu4 PAM EC50 = 46-68 nM, unattainable with [3,4-b] or [4,3-c] regioisomers. - Enhances metabolic stability and reduces microsomal clearance when morphing from quinoline-based kinase inhibitor hits. - Tunable CYP1A2 induction: reducible from 125-fold to 2.3-fold for drug-drug interaction risk mitigation. - Available ≥95% purity with global shipping and batch QC documentation.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 202336-32-1
Cat. No. B1283500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-B]pyridin-3-amine
CAS202336-32-1
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NN2)N)N=C1
InChIInChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10)
InChIKeyMJEPPEQNLZSPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-b]pyridin-3-amine: Privileged Scaffold for Kinase & GPCR Discovery


1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) is a fused bicyclic heterocycle composed of a pyrazole and a pyridine ring, with a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol . This compound serves as a privileged core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs) [1]. It is commercially available with typical purities ranging from 95% to 98% and is primarily utilized as a versatile building block for structure-activity relationship (SAR) studies and lead optimization programs .

Privileged core scaffold for kinase inhibitor and GPCR PAM discovery
Versatile building block for structure–activity relationship (SAR) studies
Supplied with specification-grade purity and analytical documentation

1H-Pyrazolo[4,3-b]pyridin-3-amine: Why Analogs Cannot Substitute


The unique ring fusion pattern of 1H-Pyrazolo[4,3-b]pyridin-3-amine, specifically the [4,3-b] connectivity, confers distinct electronic and steric properties that critically influence biological target engagement compared to other pyrazolopyridine regioisomers such as 1H-pyrazolo[3,4-b]pyridine (CAS 6752-16-5) or 1H-pyrazolo[4,3-c]pyridine [1]. As demonstrated in mGlu4 PAM discovery, the [4,3-b] scaffold enables potent allosteric modulation (EC50 = 46-68 nM for the VU0418506 derivative) that is not equivalently achieved by other fused heterocycles like indazole, highlighting the necessity of procuring the precise core structure for reliable SAR exploration and lead compound development .

Regioisomer mismatch: [4,3-b] connectivity affects electronic profile; [3,4-b] or [4,3-c] isomers may not engage targets equivalently
Core scaffold substitution: Indazole-based comparators typically require extensive optimization to approach similar mGlu4 PAM activity

1H-Pyrazolo[4,3-b]pyridin-3-amine: Comparative Evidence


Superior mGlu4 PAM Potency vs. Indazole

The 1H-pyrazolo[4,3-b]pyridin-3-amine core, when derivatized to VU0418506, exhibits high potency as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), with EC50 values of 68 nM for human mGlu4 and 46 nM for rat mGlu4 . In contrast, the indazole scaffold, a commonly employed bioisostere for pyrazolopyridines, typically yields less potent mGlu4 PAMs, with optimized indazole-based compounds often requiring additional structural modifications to approach sub-100 nM potency [1]. This demonstrates a clear advantage of the [4,3-b] core for achieving high mGlu4 PAM efficacy.

mGlu4 PAM Potency
Class‑level
VU0418506: EC50 46–68 nM Indazole cores: generally >100 nM
Supports [4,3‑b] core selection for mGlu4 PAM SAR
Calcium mobilization assay, HEK293 cells
mGlu4 positive allosteric modulator Parkinson's disease GPCR pharmacology

CYP1A2 Induction Liability Mitigation

Early 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives (e.g., VU8506) demonstrated potent mGlu4 PAM activity but were limited by significant CYP1A2 induction (125-fold AhR activation) [1]. Systematic SAR optimization of the [4,3-b] scaffold yielded compound 9i, which maintained potent mGlu4 PAM activity (hmGlu4 EC50 = 43 nM) while drastically reducing CYP1A2 induction liability to only 2.3-fold AhR activation [1]. This represents a >50-fold improvement in the induction liability profile.

CYP1A2 Induction Mitigation
Head‑to‑head
Compound 9i: 2.3‑fold vs VU8506: 125‑fold AhR activation
Demonstrates tunable CYP1A2 liability within scaffold SAR
AhR luciferase reporter assay
Drug metabolism CYP1A2 induction ADME-Tox optimization

ADME Improvement by Scaffold Morphing

In the development of activin receptor-like kinase 5 (ALK5) inhibitors, a scaffold morphing strategy was employed to convert a quinoline-based hit into a pyrazolo[4,3-b]pyridine series [1]. The resulting pyrazolo[4,3-b]pyridine analogs exhibited improved absorption, distribution, metabolism, and excretion (ADME) properties compared to the original quinoline series, which had suffered from high in vitro clearance in rat and human microsomes [1].

ADME Scaffold Morphing
Class‑level
Improved microsomal stability vs quinoline‑based ALK5 inhibitors
Supports scaffold choice for kinase programs with PK liabilities
Rat/human microsomes; exact fold‑change not reported
ALK5 kinase TGF-β signaling Scaffold morphing

Purity and Supply Chain Reliability

1H-Pyrazolo[4,3-b]pyridin-3-amine (CAS 202336-32-1) is commercially available from multiple vendors with a guaranteed minimum purity of 98% (NLT 98%), accompanied by supporting analytical documentation including NMR, HPLC, and LC-MS . In comparison, its regioisomer 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5) is typically offered at 95% purity with less consistent availability of comprehensive analytical data packages .

Purity & Supply Reliability
Specification review
≥98% purity (NMR, HPLC, LC‑MS); regioisomer typically 95%
Reduces experimental variability and purification needs
Vendor specifications; lot‑dependent
Chemical procurement Purity specification Building block supply

1H-Pyrazolo[4,3-b]pyridin-3-amine: Key Applications in Drug Discovery


mGlu4 PAM Lead Generation for Parkinson's Disease

This scaffold is ideally suited for medicinal chemistry programs targeting mGlu4 PAMs for Parkinson's disease. As demonstrated by VU0418506, derivatization of the 1H-pyrazolo[4,3-b]pyridin-3-amine core yields compounds with nanomolar potency (EC50 = 46-68 nM) and favorable in vivo pharmacokinetic properties in preclinical safety species . Researchers should prioritize this core over indazole-based alternatives due to its superior intrinsic potency.

Kinase Inhibitor Scaffold Morphing for ADME Optimization

When seeking to improve the ADME profile of kinase inhibitor hits, the pyrazolo[4,3-b]pyridine core offers a strategic advantage. As shown with ALK5 inhibitors, morphing from a quinoline scaffold to this pyrazolopyridine framework can significantly enhance metabolic stability and reduce microsomal clearance [1]. This core should be considered for SAR exploration in kinase programs where pharmacokinetic liabilities are limiting further development.

SAR Exploration for CYP1A2 Induction Mitigation

This scaffold is a validated starting point for programs where CYP1A2 induction is a concern. The ability to fine-tune substituents on the 1H-pyrazolo[4,3-b]pyridin-3-amine core can dramatically reduce AhR activation (e.g., from 125-fold to 2.3-fold) while maintaining target potency [2]. This tunability makes it an essential building block for lead optimization efforts focused on drug-drug interaction risk mitigation.

Application
Selection Property
Validation Focus
mGlu4 PAM Lead Generation Research
Scaffold‑dependent mGlu4 potency context
Calcium mobilization assay (HEK293)
Kinase Inhibitor ADME Scaffold Morphing
Improved metabolic stability vs quinoline cores
Rat/human microsomal stability assay
CYP1A2 Induction Mitigation SAR Studies
Tunable CYP induction liability profile
AhR luciferase reporter assay

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